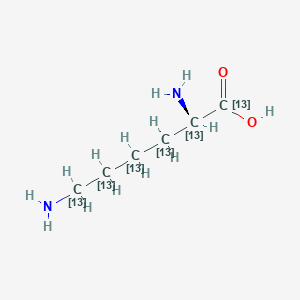
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one
Vue d'ensemble
Description
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one is an organic compound that features a pyridine ring substituted with a dimethylamino group and an ethenyl ethyl ketone moiety
Méthodes De Préparation
The synthesis of 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and dimethylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials.
Formation of Intermediate: The deprotonated pyridine reacts with dimethylamine to form an intermediate compound.
Addition of Ethenyl Ethyl Ketone: The intermediate is then reacted with ethenyl ethyl ketone under specific conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(Dimethylamino)-2-pyridin-4-ylpent-1-en-3-one can be compared with other similar compounds, such as:
1-(4-Pyridinyl)-1-butanone: This compound features a similar pyridine ring but lacks the dimethylamino and ethenyl ethyl ketone groups.
4-Dimethylaminopyridine (DMAP): DMAP is a widely used catalyst in organic synthesis, featuring a dimethylamino group on the pyridine ring but lacking the ethenyl ethyl ketone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
78504-62-8 |
|---|---|
Formule moléculaire |
C₁₂H₁₆N₂O |
Poids moléculaire |
204.27 |
Nom IUPAC |
1-(dimethylamino)-2-pyridin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C12H16N2O/c1-4-12(15)11(9-14(2)3)10-5-7-13-8-6-10/h5-9H,4H2,1-3H3 |
SMILES |
CCC(=O)C(=CN(C)C)C1=CC=NC=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details

















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)


![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)


